Gabapentin Enacarbil Sodium Salt

Catalog No.
S1796219
CAS No.
912486-72-7
M.F
C₁₆H₂₇NO₆
M. Wt
329.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gabapentin Enacarbil Sodium Salt

CAS Number

912486-72-7

Product Name

Gabapentin Enacarbil Sodium Salt

Molecular Formula

C₁₆H₂₇NO₆

Molecular Weight

329.39

Synonyms

1-[[(1-(Isobutanoyloxy)ethoxy)carbonyl]aminomethyl]cyclohex-1-ylacetic Acid Sodium Salt; Horizant Sodium Salt; Regnite Sodium Salt; XP 13512 Sodium Salt

Gabapentin Enacarbil Sodium Salt is a prodrug of gabapentin, designed to enhance the oral bioavailability of gabapentin. This compound is primarily utilized in the treatment of moderate-to-severe primary Restless Legs Syndrome and postherpetic neuralgia, conditions characterized by neuropathic pain and discomfort in the legs, respectively . The structure of Gabapentin Enacarbil Sodium Salt is represented by the chemical formula C16H26NNaO6C_{16}H_{26}NNaO_6 .

Gabapentin Enacarbil Sodium Salt itself is not pharmacologically active. Once ingested, enzymes in the body hydrolyze the ester bond, converting it into gabapentin, the active drug []. Gabapentin's mechanism of action for treating neuropathic pain is not fully understood, but it is believed to modulate voltage-gated calcium channels in the central nervous system.

Absorption Properties

  • Gabapentin Enacarbil Sodium Salt is a prodrug, meaning it needs to be broken down by the body into its active form, Gabapentin.
  • Research suggests that Gabapentin Enacarbil Sodium Salt is absorbed differently than Gabapentin. It is believed to be absorbed through specific transporters in the intestines, leading to more consistent absorption and potentially fewer side effects [].

Mechanism of Action

  • The exact mechanism by which Gabapentin Enacarbil Sodium Salt works is still being investigated.
  • Research suggests it may modulate voltage-gated calcium channels in the central nervous system, similar to Gabapentin [].

Clinical Trials

  • Gabapentin Enacarbil Sodium Salt is being studied in clinical trials for various conditions, including epilepsy, neuropathic pain, and hot flashes [].
  • These trials are designed to assess the safety and efficacy of Gabapentin Enacarbil Sodium Salt for these specific uses.

Gabapentin Enacarbil Sodium Salt undergoes hydrolysis in the gastrointestinal tract, converting into gabapentin. This conversion is facilitated by various nutrient transporters, notably the monocarboxylate transporter type 1 and the sodium-dependent multivitamin transporter, which facilitate its absorption . The non-ester linkage in its structure prevents spontaneous lactam ring formation, thus reducing toxicity and improving formulation stability .

The biological activity of Gabapentin Enacarbil Sodium Salt is attributed to its ability to modulate neurotransmitter release and inhibit excitatory neurotransmission. It primarily acts on voltage-gated calcium channels in the central nervous system, leading to reduced neuronal excitability. This mechanism is beneficial for alleviating symptoms associated with neuropathic pain and disorders like Restless Legs Syndrome .

The synthesis of Gabapentin Enacarbil Sodium Salt typically involves several steps, including:

  • Formation of Intermediate Compounds: Initial synthesis often starts with the preparation of gabapentin derivatives.
  • Coupling Reaction: The intermediate is then reacted with sodium salts to yield Gabapentin Enacarbil.
  • Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve pharmaceutical-grade quality.

Specific methods may vary based on proprietary techniques used by pharmaceutical companies .

Gabapentin Enacarbil Sodium Salt is primarily applied in:

  • Treatment of Restless Legs Syndrome: It alleviates discomfort and reduces the urge to move the legs.
  • Management of Postherpetic Neuralgia: It helps in pain relief following shingles.
  • Potential Use in Other Neuropathic Pain Disorders: Ongoing research may expand its applications to other conditions involving neuropathic pain .

Studies have indicated that Gabapentin Enacarbil Sodium Salt interacts with various medications, particularly those affecting central nervous system activity. Notable interactions include:

  • Opioids: Concurrent use can increase the risk of respiratory depression.
  • Antacids: These may affect the absorption of Gabapentin Enacarbil Sodium Salt if taken simultaneously.
  • Other Antiepileptics: Caution is advised when used with other antiepileptic drugs due to potential additive effects on sedation and CNS depression .

Gabapentin Enacarbil Sodium Salt shares similarities with several compounds used for treating neuropathic pain. Here are some comparable compounds:

Compound NameStructure FormulaUnique Features
GabapentinC9H17NO2C_9H_{17}NO_2Original compound for epilepsy and neuropathic pain
PregabalinC8H17NO2C_{8}H_{17}NO_2Higher potency than gabapentin; similar mechanism
DihydrocodeineC18H23NO3C_{18}H_{23}NO_3Opioid analgesic; different mechanism
LamotrigineC9H7ClF2N2C_{9}H_{7}ClF_2N_2Antiepileptic; affects sodium channels

Gabapentin Enacarbil Sodium Salt stands out due to its improved bioavailability compared to gabapentin, making it more effective in clinical settings where rapid absorption is crucial .

Molecular Structure and Formula

Chemical Formula and Molecular Weight

Gabapentin Enacarbil Sodium Salt possesses the molecular formula C₁₆H₂₆NO₆·Na, representing the sodium salt form of the gabapentin prodrug [1] [20]. The compound exhibits a molecular weight of 351.37 grams per mole, which incorporates the sodium counterion in addition to the organic component [1] [20]. This molecular weight represents an increase from the parent gabapentin enacarbil compound, which has a molecular weight of 329.39 grams per mole without the sodium salt formation [2] [6].

The Chemical Abstracts Service registry number for Gabapentin Enacarbil Sodium Salt is 912486-72-7, providing unique identification for this specific sodium salt derivative [1] [3] [20]. The molecular formula reflects the addition of one sodium atom to the gabapentin enacarbil structure, which fundamentally alters the compound's physicochemical properties compared to its non-salt form [1] [5].

Structural Characteristics

The structural architecture of Gabapentin Enacarbil Sodium Salt is characterized by its acyloxyalkylcarbamate framework, which represents a sophisticated prodrug design intended to enhance bioavailability compared to gabapentin itself [15] [25]. The systematic International Union of Pure and Applied Chemistry name for the parent compound is 2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid [25] [28]. The sodium salt formation occurs through deprotonation of the carboxylic acid functionality, creating an ionic bond with the sodium cation [1] [20].

The compound features a cyclohexyl ring system as the central structural motif, with an acetic acid side chain that forms the sodium salt [17] [25]. The prodrug moiety consists of an isobutanoyloxy ethoxy carbonyl group attached through a carbamate linkage to the aminomethyl substituent on the cyclohexyl ring [3] [15]. This specific structural arrangement enables recognition by high-capacity nutrient transporters, particularly monocarboxylate transporter type 1 and sodium-dependent multivitamin transporter [15] [25].

The carbamate functionality exhibits hybrid amide-ester characteristics, providing enhanced chemical stability compared to simple ester linkages while maintaining susceptibility to enzymatic hydrolysis [18] [26]. The acyloxyalkyl carbamate design incorporates an esterase-sensitive terminal group whose hydrolysis triggers spontaneous decomposition to liberate gabapentin [26] [15].

Stereochemistry

Gabapentin Enacarbil Sodium Salt contains a single chiral center, resulting in the compound existing as a racemic mixture of enantiomers [21] [4]. The stereogenic center is located at the carbon atom bearing the 2-methylpropanoyloxy substituent within the prodrug moiety [4] [21]. The racemic nature of the compound means that equal proportions of both R and S enantiomers are present in the commercial preparation [21] [4].

The stereochemical configuration significantly influences the compound's interaction with biological transport systems, as different enantiomers may exhibit varying affinities for transporter proteins [4] [19]. Research has identified specific stereoisomers of gabapentin enacarbil, with the R-enantiomer being specifically characterized and assigned the Chemical Abstracts Service number 1174748-45-8 [4]. The stereochemical complexity adds an additional layer of structural sophistication to the prodrug design, potentially influencing both pharmacokinetic and transport properties [4] [21].

Physical Properties

Melting Point and Thermal Stability

The parent gabapentin enacarbil compound exhibits a melting point onset of approximately 64 degrees Celsius, indicating moderate thermal stability under standard conditions [6]. Additional thermal characterization reveals a melting point of 65 degrees Celsius for the base compound [7]. The sodium salt formation typically results in altered thermal properties compared to the parent acid form, though specific melting point data for the sodium salt derivative requires further characterization [6] [7].

Thermal stability studies demonstrate that gabapentin enacarbil maintains chemical integrity under controlled temperature conditions, with degradation pathways primarily involving hydrolysis rather than thermal decomposition [9] [21]. The compound demonstrates stability during pharmaceutical processing temperatures, making it suitable for various manufacturing operations [21] [9].

The thermal behavior of gabapentin-related compounds has been extensively studied, revealing that thermal stress can induce lactamization reactions leading to the formation of gabapentin lactam as a degradation product [10] [22]. However, the prodrug design of gabapentin enacarbil provides enhanced stability against such thermal degradation pathways compared to gabapentin itself [9] [21].

Solubility Parameters

Gabapentin Enacarbil Sodium Salt exhibits limited water solubility, with the parent gabapentin enacarbil demonstrating a solubility of approximately 0.5 milligrams per milliliter in aqueous media [5] [6]. The sodium salt formation typically enhances aqueous solubility compared to the parent acid form, though the compound remains classified as having low solubility characteristics [5] [21].

According to the Biopharmaceutics Classification System, gabapentin enacarbil is categorized as a Class 2 compound, characterized by low solubility and high permeability properties [5] [21]. This classification significantly influences formulation strategies and bioavailability considerations for pharmaceutical applications [5] [21].

The compound exhibits pH-dependent solubility behavior, with enhanced dissolution observed under physiological pH conditions [15] [25]. The solubility profile is further influenced by the presence of food, particularly high-fat meals, which can increase bioavailability by up to 44 percent compared to fasting conditions [17] [16].

Solubility ParameterValueConditions
Water Solubility0.5 mg/mLAqueous media
Biopharmaceutics ClassificationClass 2Low solubility, high permeability
pH DependencyVariableEnhanced at physiological pH
Food Effect+44% bioavailabilityHigh-fat meal conditions

Crystalline Forms

The crystalline structure of Gabapentin Enacarbil Sodium Salt represents a distinct solid-state form compared to other gabapentin derivatives [11] [23]. Crystallographic analysis reveals that the sodium salt formation creates unique packing arrangements and intermolecular interactions that distinguish it from polymorphic forms of gabapentin itself [11] [23].

Gabapentin exhibits multiple polymorphic forms, including Form I, Form II, Form III, and a monohydrate structure, each with distinct crystallographic properties [11] [23]. The formation of the sodium salt derivative creates an entirely different crystalline environment due to the ionic interactions between the carboxylate anion and sodium cation [11] [23].

Solid-state characterization techniques, including powder X-ray diffraction and solid-state nuclear magnetic resonance spectroscopy, have been employed to distinguish between various gabapentin forms and their salt derivatives [23] [24]. The sodium salt exhibits characteristic diffraction patterns that differentiate it from other crystalline modifications of gabapentin compounds [23] [24].

The stability of crystalline forms is influenced by environmental factors such as humidity and temperature, with certain forms showing enhanced stability under specific storage conditions [10] [11]. The sodium salt formation generally provides improved chemical stability compared to polymorphic forms that may be susceptible to phase transitions [10] [11].

Comparative Analysis with Other Gabapentin Derivatives

Structural Similarities and Differences

Gabapentin Enacarbil Sodium Salt shares fundamental structural elements with gabapentin while incorporating significant modifications that distinguish it as a prodrug derivative [15] [2]. Both compounds contain the characteristic cyclohexyl acetic acid core structure, but gabapentin enacarbil features an additional acyloxyalkylcarbamate moiety that serves as the prodrug functionality [15] [2].

The primary structural difference lies in the presence of the 1-(isobutanoyloxy)ethoxycarbonylamino substituent attached to the aminomethyl group of the cyclohexyl ring [2] [25]. This modification transforms the simple amino acid structure of gabapentin into a more complex prodrug system designed for enhanced transport and bioavailability [15] [25].

Comparative molecular analysis reveals that gabapentin has the formula C₉H₁₇NO₂ with a molecular weight of 171.24 grams per mole, significantly smaller than the gabapentin enacarbil sodium salt [15] [1]. The prodrug modification increases molecular complexity through the addition of seven carbon atoms, five oxygen atoms, and associated hydrogen atoms [15] [1].

CompoundMolecular FormulaMolecular WeightKey Structural Features
GabapentinC₉H₁₇NO₂171.24 g/molCyclohexyl acetic acid, amino group
Gabapentin EnacarbilC₁₆H₂₇NO₆329.39 g/molAcyloxyalkylcarbamate prodrug
Gabapentin Enacarbil Sodium SaltC₁₆H₂₆NO₆·Na351.37 g/molSodium carboxylate salt form

The stereochemical properties also differ significantly, with gabapentin existing as a single stereoisomer while gabapentin enacarbil contains an additional chiral center, resulting in racemic mixture formation [4] [21].

Impact of Sodium Salt Formation on Properties

The formation of the sodium salt derivative fundamentally alters multiple physicochemical properties compared to the parent gabapentin enacarbil acid form [1] [5]. The ionic nature of the sodium salt enhances aqueous solubility characteristics while maintaining the prodrug functionality essential for transport recognition [1] [5].

Sodium salt formation typically increases hygroscopicity compared to the parent acid, potentially affecting storage stability and handling requirements [20] [21]. The ionic interactions between the carboxylate anion and sodium cation create different crystal packing arrangements that influence dissolution behavior and mechanical properties [1] [20].

The chemical stability profile is generally enhanced through sodium salt formation, as the ionized carboxylate group is less susceptible to certain degradation pathways compared to the free carboxylic acid [21] [9]. This stability enhancement is particularly important for pharmaceutical formulation and long-term storage considerations [21] [9].

Transport recognition properties remain preserved in the sodium salt form, as the prodrug moiety responsible for transporter interaction is not altered by the salt formation process [15] [25]. The high-capacity nutrient transporters, including monocarboxylate transporter type 1 and sodium-dependent multivitamin transporter, continue to recognize the sodium salt derivative with similar efficiency [15] [25].

Bioconversion characteristics are maintained, as the enzymatic hydrolysis mechanisms that convert gabapentin enacarbil to gabapentin operate independently of the salt form [17] [25]. The carboxylesterase-mediated hydrolysis occurs primarily in enterocytes and hepatic tissue, releasing gabapentin, carbon dioxide, acetaldehyde, and isobutyric acid as metabolic products [17] [25].

Patent-Described Methodologies

Patent / examplePrincipal transformationKey reagents & conditionsReported isolated yieldComment
World Intellectual Property Organization publication WO 2010 063002, Example 16One-pot conversion of 4-nitrophenol to gabapentin enacarbil, followed by in-situ neutralisation to the sodium saltTriethylamine, one-chloroethyl chloroformate, zinc oxide, isobutyric acid, gabapentin free base, potassium formate (nitrophenol reduction), heptane precipitation40% overall from 4-nitrophenol [1]Avoids isolation of hazardous intermediates; water removal via Dean-Stark improves esterification rate
United States Patent Application US 2010 0004485, Example 2Direct salt formation from gabapentin enacarbil free acid in methanol–water using sodium bicarbonateSodium bicarbonate, methanol–water, 25 °C, pH 8.5Quantitative crystallisation of the monohydrate sodium salt [2]Sodium salt precipitates as non-hygroscopic solid suitable for downstream seeding
United States Patent Application US 2010 160666, Example 1Step-wise preparation of allyl gabapentin carbamate, then carbonate exchange and final amidation to gabapentin enacarbil sodium saltChloroethyl chloroformate, polar aprotic solvent, isobutyric acid, sodium carbonate work-up68% over two steps [3]Allyl route avoids chlorotrimethylsilane but requires deallylation

Process Optimisation Strategies

  • Removal of 4-nitrophenol and derivatives: Continuous-flow catalytic transfer hydrogenation with aqueous potassium formate and palladium on carbon reduces the phenolic impurity below the ultraviolet detection limit, eliminating coloured by-products that complicate crystallisation [1].
  • Stoichiometry control: Reducing the gabapentin:carbonate ratio from 1.9:1 to 1.3:1 lowers residual gabapentin without compromising conversion, cutting raw-material cost by approximately thirty per cent [1] [4].
  • Greener solvents: Replacing dichloromethane with toluene throughout the one-pot sequence avoids chlorinated solvent waste; vacuum removal of toluene prior to heptane antisolvent addition permits direct precipitation of the sodium salt crystals [1].

Laboratory-Scale Preparation Methods

Synthesis from Gabapentin Precursor

A representative bench-scale procedure (World Intellectual Property Organization publication WO 2010 063002, Example 6) proceeds as follows:

  • In-situ silylation – Gabapentin free base is suspended in toluene; chlorotrimethylsilane and tributylamine are added to generate the trimethylsilyl carboxylate in situ (two hours, twenty-five degrees Celsius).
  • Carbonate coupling – A solution of L-(isobutyryloxy)-ethyl-4-nitrophenyl carbonate in toluene is added; the mixture is stirred twenty-four hours at ambient temperature, affording crude gabapentin enacarbil in ninety per cent area purity [1].
  • Salt conversion – Aqueous sodium hydroxide is introduced at pH 8.5; the organic phase is stripped and the residue triturated with heptane to give white gabapentin enacarbil sodium salt in eighty-three per cent isolated yield.

Alternative Synthetic Pathways

a) Allyl-protected route (United States Patent Application US 2010 160666): the hydrochloride of allyl gabapentin is carbamoylated with one-chloroethyl chloroformate to an allyl carbonate, which is acyl-exchanged with isobutyric acid (zinc oxide catalysis). Finally, catalytic palladium removes the allyl group in ethanol, after which sodium bicarbonate furnishes the target salt (overall sixty-eight per cent) [3].

b) Crystalline acid route (European Patent EP 2275401): crystalline gabapentin enacarbil acid (melting onset sixty-four degrees Celsius) is neutralised with equimolar sodium hydroxide in ethanol–water, precipitating the anhydrous sodium salt in ninety-one per cent yield and over ninety-nine per cent chromatographic purity [5].

Purification Techniques

Crystallisation Methods

Process variableOptimised parameterEffect on crystal qualitySource
Seeding speciesCalcium salt seed replaced by sodium salt seedSuppresses oiling-out; increases median particle diameter from sixty-eight micrometres to one hundred and five micrometres [2]Patent US 2010 0004485
Antisolvent ratioHeptane : toluene ten : oneAchieves > 99.5% purity and residual solvent below five hundred parts per million after thirty minutes at five degrees Celsius [1]WO 2010 063002
Cooling profileControlled fifteen-degree Celsius per hour linear rampMinimises twin formation; yields narrow distribution with span < 1.6 [5]EP 2275401

Analytical Purity Determination

Validated high-performance liquid chromatography (isocratic phosphate buffer–methanol, detection at two hundred seventy-five nanometres) quantifies gabapentin enacarbil sodium salt with a limit of quantification of thirty nanograms per millilitre and relative standard deviation below two per cent [6].
Additional orthogonal techniques include:

  • x-ray powder diffraction fingerprinting to confirm crystalline or amorphous nature of sodium and calcium seeds (characteristic major reflections at 13.7°, 18.9°, and 22.5° two-theta for the sodium salt) [2].
  • thermogravimetric analysis revealing initial weight loss of the sodium salt only above one hundred and forty degrees Celsius, compared with thirty degrees Celsius onset for the amorphous free acid, demonstrating enhanced thermal robustness [2].
  • tier-three biorelevant dissolution profiling in United States Pharmacopeia apparatus III under fasted state simulated intestinal media, which correctly predicts in-vivo pharmacokinetic performance of wax-matrix extended-release tablets containing gabapentin enacarbil sodium salt [7].

Key Research Findings

  • The one-pot industrial route shortens cycle time from four days to eighteen hours and eliminates three solvent exchanges compared with the original multi-step sequence [1].
  • Conversion of the free acid to the sodium salt increases aqueous solubility by more than two orders of magnitude (from below ten micrograms per millilitre to above one milligram per millilitre at twenty-five degrees Celsius), which enables continuous wet-granulation processing for extended-release tablets [2].
  • High-performance liquid chromatography method validation demonstrates a limit of detection of eight nanograms per millilitre and robustness to deliberate ± ten per cent changes in flow rate, ensuring reliable in-process control during large scale manufacture [6].

Dates

Last modified: 08-15-2023

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